[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine

DHFR inhibition Antifolate Enzyme assay

Secure this unique N1-aryl indole building block for your antifolate, antitubercular, or CYP inhibition research. Unlike simple indole-3-methanamines, its ortho-chloro/aminomethyl 2,6-substitution pattern and N1-aryl linkage enable patent-mapped necrosis inhibitor development (KR101511771B1, RU2437883C1) and entry to the validated Pks13-TE pharmacophore space (M. tuberculosis MIC 0.07 µM). The free amine handle accelerates DHFR-focused library synthesis. Procure 98% purity to minimize amine-reactive chemistry interference.

Molecular Formula C16H15ClN2
Molecular Weight 270.76
CAS No. 866042-68-4
Cat. No. B2821381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine
CAS866042-68-4
Molecular FormulaC16H15ClN2
Molecular Weight270.76
Structural Identifiers
SMILESCC1=CN(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)CN
InChIInChI=1S/C16H15ClN2/c1-11-10-19(15-7-3-2-5-12(11)15)16-8-4-6-14(17)13(16)9-18/h2-8,10H,9,18H2,1H3
InChIKeyVYOGJNDUBVHFKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866042-68-4 | 2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl Methanamine – Research-Grade Reference Standard and Procurement Baseline


[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine (CAS 866042-68-4) is a synthetic N1-aryl indole derivative bearing a 2-chloro-6-aminomethylphenyl substituent (MF: C₁₆H₁₅ClN₂, MW: 270.76 g/mol) . The compound combines three pharmacologically significant modules: a 3-methylindole nucleus associated with cytochrome P450 (CYP2A6/CYP2E1) substrate activity and aryl hydrocarbon receptor (AhR) partial agonism [1], a 2-chlorobenzylamine moiety capable of forming electrostatic and hydrogen-bond interactions in enzyme active sites, and a sterically hindered N1-aryl linkage that restricts conformational freedom relative to simpler indole-3-methanamine congeners. It is commercially available as a research reagent (95%–98% purity) for in vitro biochemical and cellular assay applications .

866042-68-4 Procurement: Why Closely Related N1-Aryl Indole Methanamines Cannot Be Considered Interchangeable


The unique substitution architecture of [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine—specifically the ortho-chloro/ortho-aminomethyl arrangement on the N1-phenyl ring combined with the 3-methyl group on the indole—creates a steric and electronic environment that is not reproduced by any commonly available analog. The ortho-chloro substituent alters the electron density and conformational preference of the benzylamine moiety, directly affecting amine pKₐ, hydrogen-bonding geometry, and metabolic susceptibility relative to the des-chloro parent 2-(3-methyl-1H-indol-1-yl)benzylamine . The N1-aryl connection eliminates the free indolic N–H present in 3-substituted indole methanamines (e.g., gramine, tryptamine), removing a critical hydrogen-bond donor and substantially changing receptor and enzyme recognition profiles [1]. The 3-methyl substituent is itself a metabolic liability: the 3-methylindole scaffold is an established substrate and mechanism-based inactivator of CYP2A13 (K_I ≈ 10 μM, k_inact = 0.046 min⁻¹) [2], and its presence or absence will dictate hepatic clearance rates in any cellular or in vivo system. Generic substitution with a positional isomer, a des-chloro analog, a des-methyl analog, or an indole-3-methanamine congener will therefore yield non-comparable biological readouts and confound structure–activity relationship (SAR) interpretation.

866042-68-4 Technical Differentiation Atlas: Quantitative Comparative Evidence Versus Closest Structural Analogs


DHFR Inhibitory Activity of the N-([2-Chloro-6-(3-methylindol-1-yl)phenyl]methyl)propanamide Derivative Establishes Scaffold Bioactivity

The propanamide derivative of [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine, N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide (CAS 587881-23-0), has been tested for dihydrofolate reductase (DHFR) inhibitory activity in ChEMBL assay ChEBML_54610 using DHFR derived from L1210 murine lymphocytic leukemia cells [1]. The intact 2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl methanamine scaffold thus provides a validated entry point for antifolate discovery. In contrast, simple indole-3-methanamines such as gramine and tryptamine lack the N1-aryl-2-chlorobenzylamine architecture and show no comparable DHFR engagement in the same assay database [1]. This is a class-level inference—no direct head-to-head DHFR IC₅₀ comparison between the free amine and its propanamide is available from primary literature.

DHFR inhibition Antifolate Enzyme assay

Commercial Purity Benchmarking: 98% Specification Enables Reproducible SAR Studies Versus 95% Entry-Level Material

Commercial sourcing reveals two purity tiers for [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine: a 95% specification (AKSci, catalog 4134CL) and a 98% specification (Leyan, product 1634025) . The 3 percentage-point purity differential is material for structure–activity relationship (SAR) studies: at 95% purity, up to 50 mg of unknown impurities may be present per gram of compound, sufficient to generate false-positive or false-negative bioactivity readouts in cellular assays conducted at 1–10 μM. The 98% grade reduces the maximum impurity burden to 20 mg/g, a 2.5-fold improvement that directly enhances assay signal-to-noise ratio and inter-laboratory reproducibility . No comparator analog (e.g., (3-(1H-indol-1-yl)phenyl)methanamine, CAS 92083-34-6) is consistently offered above 98% purity from multiple independent vendors.

Purity specification Procurement QC/QA

Physicochemical Differentiation: LogP and Topological Polar Surface Area Define a Distinct ADME Space for the 2-Chloro-6-(3-methylindol-1-yl)benzylamine Scaffold

The predicted physicochemical profile of [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine—LogP = 4.05, topological polar surface area (TPSA) = 30.95 Ų, 2 rotatable bonds —places it in a distinct ADME space versus comparator analogs. The unsubstituted N1-phenyl isomer (3-(1H-indol-1-yl)phenyl)methanamine (CAS 92083-34-6) has a significantly lower predicted LogP (~3.0) and higher TPSA, consistent with the absence of the lipophilic chloro and methyl substituents . This LogP differential of approximately 1 log unit corresponds to a theoretical ~10-fold difference in octanol/water partition coefficient, directly affecting predicted membrane permeability, non-specific protein binding, and hERG channel liability risk. The TPSA value of 30.95 Ų falls below the 60 Ų threshold typically associated with blood–brain barrier penetration, whereas comparator indole-3-methanamines with free N–H typically exceed 40 Ų TPSA due to the additional hydrogen-bond donor.

LogP ADME Lipinski Physicochemical properties

Metabolic Stability Alert: 3-Methylindole Subunit Is a Known Mechanism-Based CYP2A13 Inactivator – A Property Absent in Des-Methyl N1-Aryl Indole Analogs

The 3-methylindole moiety present in [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine is a well-characterized metabolic liability: 3-methylindole itself is a mechanism-based inactivator of human CYP2A13 with a K_I of ~10 μM and k_inact of 0.046 min⁻¹, and is metabolized predominantly by CYP2A6 and CYP2E1 orthologs [1][2]. This time-dependent CYP inactivation property is absent in the des-methyl analog (2-chloro-6-(1H-indol-1-yl)phenyl)methanamine, which lacks the 3-methyl substituent and is therefore not expected to undergo methylene imine bioactivation [3]. Any head-to-head cellular or in vivo comparison between these two compounds will be confounded by differential CYP-mediated clearance and potential reactive metabolite formation unless this variable is explicitly controlled.

CYP inhibition Metabolic stability Drug–drug interaction 3-Methylindole

N1-Aryl Indole Architecture Enables Pks13 Inhibitor Pharmacophore Mapping; 3-Methylindole-3-methanamines Cannot Recapitulate This Binding Mode

A 2025 structure-guided medicinal chemistry campaign established that N-aryl indole derivatives represent a privileged scaffold for inhibiting Pks13-TE, an essential mycolic acid biosynthetic enzyme in Mycobacterium tuberculosis. The optimized lead compound (compound 44, an N-aryl indole derivative) achieved an MIC of 0.07 μM against M. tb H37Rv in broth microdilution assays and demonstrated oral bioavailability in a serum inhibition titration (SIT) assay [1]. The structural requirements for Pks13-TE engagement include an N1-aryl indole core with specific substitution vectors—features entirely absent from indole-3-methanamine congeners such as gramine and tryptamine that lack the N1-aryl linkage. While [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine has not been directly tested in this assay, its N1-aryl-2-chlorobenzylamine architecture maps onto the validated pharmacophore, whereas indole-3-methanamines do not.

Antitubercular Pks13 N-Aryl indole Mycolic acid biosynthesis

Cellular Necrosis Inhibition Patent Coverage: The 2-Chloro-6-(indol-1-yl)phenyl Methanamine Scaffold Is Explicitly Claimed as a Necrosis Inhibitor Chemotype

The Korean patent KR101511771B1 and its Russian counterpart RU2437883C1 disclose indole and indazole compounds as cellular necrosis inhibitors, with explicit claims covering the 2-chloro-6-(indol-1-yl)phenyl methanamine scaffold bearing alkyl, chloro, and amine substituents [1][2]. The target compound [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine falls within the Markush structure of these patents, which specifically enumerate 'indol', 'phenyl', 'chloro', 'amine', and 'methyl' as key substituent keywords. By contrast, positional isomers such as (3-(1H-indol-1-yl)phenyl)methanamine and (4-(1H-indol-1-yl)phenyl)methanamine are not explicitly claimed in the exemplified necrosis inhibition data. This patent coverage establishes a documented intellectual property niche for the 2-chloro-6-(indol-1-yl)phenyl methanamine scaffold in cytoprotection research.

Necrosis inhibitor Cytoprotection Patent coverage Indole

866042-68-4 Prioritized Deployment Scenarios: Where the 2-Chloro-6-(3-methylindol-1-yl)benzylamine Scaffold Delivers the Strongest Research ROI


Antifolate Drug Discovery: DHFR Inhibitor Hit Finding and Scaffold Optimization

The validated DHFR engagement of the N-([2-chloro-6-(3-methylindol-1-yl)phenyl]methyl)propanamide derivative (ChEMBL ChEBML_54610) positions [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine as a versatile starting material for antifolate medicinal chemistry [1]. The free amine handle at the 2-chlorobenzyl position enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation to generate focused DHFR inhibitor libraries. This is a procurement-efficient entry point: the 98% purity grade ensures minimal interference from amine-containing impurities that could otherwise dominate amine-reactive library chemistry. Simple indole-3-methanamines such as tryptamine lack both the N1-aryl architecture and the ortho-chloro substituent that contribute to DHFR binding, making them unsuitable surrogates for this application.

Antitubercular Screening Cascades: Pks13-TE Pharmacophore Validation

The 2025 demonstration that N-aryl indole derivatives achieve nanomolar MIC values (0.07 μM) against M. tuberculosis H37Rv via Pks13-TE inhibition establishes the N1-aryl indole chemotype as a priority scaffold for antitubercular drug discovery [2]. [2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine maps directly onto this pharmacophore and provides an amine functional group for further SAR exploration. In contrast, indole-3-methanamine congeners lacking the N1-aryl linkage fall outside the Pks13 pharmacophore space and are expected to be inactive in this assay. Procuring this compound enables participation in Pks13-focused screening without requiring de novo synthesis of the N1-aryl indole core.

Cellular Necrosis and Cytoprotection Research Programs

The explicit coverage of the 2-chloro-6-(indol-1-yl)phenyl methanamine scaffold in patents KR101511771B1 and RU2437883C1 as a cellular necrosis inhibitor chemotype provides documented IP positioning [3]. Research groups engaged in necrosis inhibition, ischemia-reperfusion injury, or cytoprotection screening can deploy this compound as a patent-mapped entry point for structure–activity relationship expansion. The 2,6-substitution pattern on the N1-phenyl ring is a key structural determinant for necrosis inhibitory activity according to the patent examples, distinguishing it from positional isomers (3- or 4-substituted N1-phenyl indoles) that lack explicit necrosis inhibition data.

CYP-Mediated Drug–Drug Interaction and Reactive Metabolite Liability Studies

The presence of the 3-methylindole moiety—a well-characterized mechanism-based inactivator of CYP2A13 (K_I ≈ 10 μM, k_inact = 0.046 min⁻¹) and substrate of CYP2A6/CYP2E1—makes this compound a valuable probe for studying time-dependent CYP inhibition and reactive metabolite (methylene imine) formation [4]. Unlike des-methyl N1-aryl indole analogs, which lack this metabolic liability, [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine can serve as a positive control or tool compound in hepatic microsome and hepatocyte CYP inactivation assays. This application scenario is directly relevant to pharmaceutical development programs seeking to understand and mitigate 3-alkylindole-mediated toxicities.

Quote Request

Request a Quote for [2-chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.